molecular formula C7H11ClN2OS B13178202 3-Amino-1-(5-chloro-1,3-thiazol-2-yl)-2-methylpropan-1-ol

3-Amino-1-(5-chloro-1,3-thiazol-2-yl)-2-methylpropan-1-ol

Cat. No.: B13178202
M. Wt: 206.69 g/mol
InChI Key: UKMXHFLADPOPLD-UHFFFAOYSA-N
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Description

3-Amino-1-(5-chloro-1,3-thiazol-2-yl)-2-methylpropan-1-ol is a chiral amino alcohol derivative featuring a 5-chloro-substituted 1,3-thiazole ring. The presence of the chloro substituent on the thiazole ring enhances its lipophilicity and may influence binding interactions with biological targets, while the propanolamine backbone contributes to its solubility in polar solvents .

Properties

Molecular Formula

C7H11ClN2OS

Molecular Weight

206.69 g/mol

IUPAC Name

3-amino-1-(5-chloro-1,3-thiazol-2-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C7H11ClN2OS/c1-4(2-9)6(11)7-10-3-5(8)12-7/h3-4,6,11H,2,9H2,1H3

InChI Key

UKMXHFLADPOPLD-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=NC=C(S1)Cl)O

Origin of Product

United States

Biological Activity

3-Amino-1-(5-chloro-1,3-thiazol-2-yl)-2-methylpropan-1-ol is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a thiazole ring, an amino group, and a hydroxyl group, which contribute to its reactivity and interaction with biological systems. Its structural characteristics suggest it may have applications in medicinal chemistry, particularly as an antimicrobial or antiparasitic agent.

The molecular formula of this compound is C7H11ClN2OSC_7H_{11}ClN_2OS, with a molecular weight of approximately 206.69 g/mol. The presence of the chlorine atom in the thiazole ring enhances its reactivity, while the amino and hydroxyl groups facilitate interactions with various biological targets.

PropertyValue
Molecular FormulaC₇H₁₁ClN₂OS
Molecular Weight206.69 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole ring and the amino group allow for the formation of hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This mechanism is crucial for understanding its potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens by disrupting cellular processes. For instance:

  • In vitro studies : The compound demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the organism tested.

Antiparasitic Activity

The compound's thiazole structure is known for its efficacy against parasitic infections. Preliminary studies suggest it may inhibit certain kinases involved in the life cycle of malaria parasites:

  • Targeting Plasmodium kinases : In vitro assays have shown that this compound can effectively inhibit PfGSK3 and PfPK6, two critical kinases in Plasmodium falciparum, with IC50 values in the low micromolar range (e.g., IC50 = 250 nM against PfGSK3) .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Efficacy :
    • A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives, including this compound, demonstrating its potential as an antibacterial agent against resistant strains of Staphylococcus aureus .
  • Antiparasitic Potential :
    • Research conducted by Kato et al. (2022) explored novel inhibitors targeting PfCDPK1, revealing that compounds similar to this compound could block multiple stages of the malaria life cycle .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The compound is compared below with three structurally related molecules:

Compound Name Structural Features Key Differences Physicochemical Properties Biological Activity
3-Amino-1-(5-Chloro-1,3-Thiazol-2-yl)-2-Methylpropan-1-ol 5-chloro-thiazole ring, 2-methylpropanolamine chain Reference compound Moderate lipophilicity (Cl substituent), water solubility due to hydroxyl and amino groups Potential antimicrobial and CNS activity (inferred from thiazole derivatives)
3-Amino-1-(5-Iodo-1,3-Thiazol-2-yl)-2-Methylpropan-1-ol (CAS: 1871671-70-3) 5-iodo-thiazole ring Iodo vs. chloro substituent Higher molecular weight (iodine), increased polarizability Enhanced halogen bonding potential; possible differences in metabolic stability
5-Amino-3-(2-Aminopropyl)-1,2,4-Thiadiazole 1,2,4-thiadiazole core, aminopropyl side chain Thiadiazole vs. thiazole ring Reduced aromaticity, altered electronic properties Multifunctional hybrid compounds with CNS applications
5-Amino-3-Hydroxy-1H-Pyrazole Derivatives (e.g., compound 7a/b) Pyrazole ring, hydroxy/cyano groups Pyrazole core vs. thiazole Higher polarity, hydrogen-bonding capacity Antifungal and antiviral activity (reported in thiophene-pyrazole hybrids)

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